
3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyloxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrrolidine derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid methyl ester
- 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid ethyl ester
- 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
Compared to similar compounds, 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability. This makes it particularly useful in reactions where selective modification of specific sites is required. Additionally, the trifluoromethanesulfonyloxy group enhances its reactivity and ability to participate in a wide range of chemical transformations.
Biological Activity
3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activity, supported by data tables and relevant research findings.
- Molecular Formula: C16H20F3NO4
- Molecular Weight: 347.33 g/mol
- CAS Number: Specific CAS number not provided in the search results.
Synthesis Methods
The synthesis of pyrrolidine derivatives, including the tert-butyl ester, can be achieved through various methods. One notable method involves a continuous flow synthesis utilizing a microreactor system, which allows for efficient and high-yield production of substituted pyrrole-3-carboxylic acids from readily available starting materials .
Biological Activity
The biological activity of this compound has been investigated in various studies. Here are some key findings:
- Antiviral Activity : Research has indicated that compounds with similar structures exhibit inhibitory effects on influenza virus neuraminidase. The mechanism involves competitive inhibition, which can be quantitatively assessed using high-performance liquid chromatography (HPLC) assays .
- Enzyme Inhibition : Compounds derived from pyrrolidine structures have shown promise as enzyme inhibitors in biochemical pathways. For instance, studies have demonstrated that certain pyrrolidine derivatives can effectively inhibit specific enzymes, potentially leading to therapeutic applications .
- Cytotoxicity Studies : Cytopathogenic effects of viral infections can be mitigated by treatment with such compounds. The 50% effective concentration (EC50) is often determined through MTT assays, which measure cell viability post-treatment .
Data Table: Biological Activity Summary
Case Studies
Several case studies highlight the efficacy of pyrrolidine derivatives in biological systems:
- Case Study 1 : In a study focusing on influenza virus, a related pyrrolidine compound was synthesized and tested for its inhibitory potential against neuraminidase. Results showed significant inhibition at micromolar concentrations, suggesting potential as a therapeutic agent against viral infections .
- Case Study 2 : Another investigation explored the use of pyrrolidine derivatives in cancer therapy, where they were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells .
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOWNVINJRINTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122124 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337879-49-8 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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